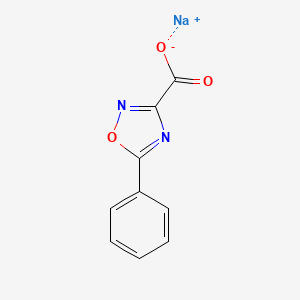
Sodium 5-phenyl-1,2,4-oxadiazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 5-phenyl-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered rings containing two nitrogen atoms and one oxygen atom. This compound is known for its diverse applications in medicinal chemistry, material science, and as a building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 5-phenyl-1,2,4-oxadiazole-3-carboxylate typically involves the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at 110°C to yield cinnamic acid. This intermediate is then reacted with amidoxime using carbonyl diimidazoles (CDI) in toluene to obtain the desired oxadiazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Sodium 5-phenyl-1,2,4-oxadiazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring, leading to the formation of different functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group can be replaced with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and solvents like ethanol or toluene .
Major Products Formed
The major products formed from these reactions include various substituted oxadiazoles, which can have different functional groups attached to the phenyl ring or the oxadiazole ring .
Scientific Research Applications
Sodium 5-phenyl-1,2,4-oxadiazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as an antibacterial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential drug candidate for various diseases.
Mechanism of Action
The mechanism of action of Sodium 5-phenyl-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in antibacterial applications, it disrupts bacterial cell wall synthesis or interferes with essential bacterial enzymes. In anticancer research, it may inhibit specific signaling pathways that are crucial for cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Oxadiazole: Another regioisomer of oxadiazole with different chemical properties and applications.
1,2,5-Oxadiazole:
1,3,4-Oxadiazole: Commonly used in medicinal chemistry for its biological activities.
Uniqueness
Sodium 5-phenyl-1,2,4-oxadiazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl group enhances its stability and reactivity, making it a valuable compound in various research fields .
Biological Activity
Sodium 5-phenyl-1,2,4-oxadiazole-3-carboxylate is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores its antibacterial, anticancer, and antiviral properties, supported by case studies and relevant research findings.
Overview of Oxadiazole Compounds
Oxadiazoles are heterocyclic compounds known for their wide range of biological activities. The 1,2,4-oxadiazole derivatives have been particularly noted for their potential in drug discovery, exhibiting properties such as:
- Antibacterial
- Antiviral
- Anticancer
- Anti-inflammatory
The specific substitution pattern of this compound contributes to its unique biological profile and mechanism of action.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets. For instance:
- Antibacterial Activity : It disrupts bacterial cell wall synthesis and interferes with essential bacterial enzymes, making it effective against various pathogens including Clostridioides difficile and multidrug-resistant Enterococcus faecium .
- Anticancer Activity : The compound inhibits specific signaling pathways essential for cancer cell proliferation. Studies have shown that it exhibits cytotoxic effects on multiple cancer cell lines including breast and prostate cancers .
Biological Activity Data
The following table summarizes the biological activities and corresponding research findings related to this compound:
Antibacterial Efficacy
In a study focusing on the modification of oxadiazole derivatives to enhance their antibacterial properties, this compound was tested against resistant strains. Results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, highlighting its potential as a therapeutic agent in treating infections caused by resistant pathogens .
Anticancer Potential
Research evaluating the anticancer effects of various oxadiazole derivatives found that this compound exhibited notable cytotoxicity against several cancer cell lines. The compound's ability to induce apoptosis was confirmed through assays measuring cell viability and proliferation in vitro .
Properties
Molecular Formula |
C9H5N2NaO3 |
|---|---|
Molecular Weight |
212.14 g/mol |
IUPAC Name |
sodium;5-phenyl-1,2,4-oxadiazole-3-carboxylate |
InChI |
InChI=1S/C9H6N2O3.Na/c12-9(13)7-10-8(14-11-7)6-4-2-1-3-5-6;/h1-5H,(H,12,13);/q;+1/p-1 |
InChI Key |
YQTYSKXRZVTLDC-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NO2)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















